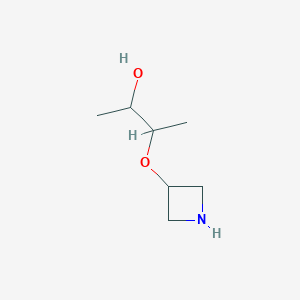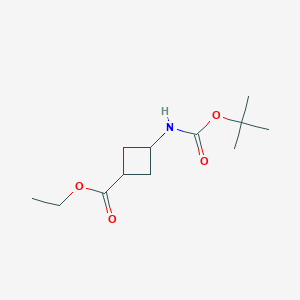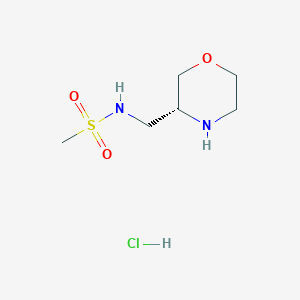
(R)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a morpholine ring and a methanesulfonamide group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in industrial processes.
作用机制
The mechanism of action of ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
相似化合物的比较
Similar Compounds
- ®-Methyl 2-(morpholin-3-yl)acetate hydrochloride
- ®-Morpholin-3-ylmethanol hydrochloride
- ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione
Uniqueness
Compared to these similar compounds, ®-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is unique due to its specific combination of the morpholine ring and methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C6H15ClN2O3S |
|---|---|
分子量 |
230.71 g/mol |
IUPAC 名称 |
N-[[(3R)-morpholin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI 键 |
ZTEKNFFKDJJNMF-FYZOBXCZSA-N |
手性 SMILES |
CS(=O)(=O)NC[C@@H]1COCCN1.Cl |
规范 SMILES |
CS(=O)(=O)NCC1COCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)
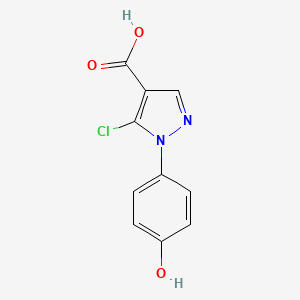

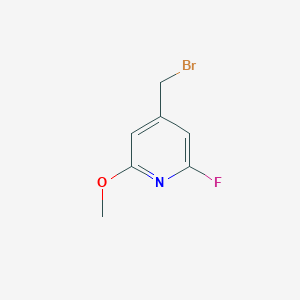

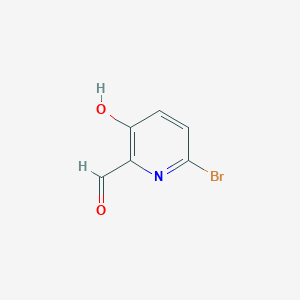
![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)
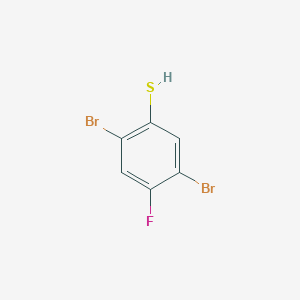
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
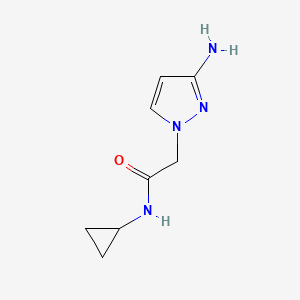
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
